3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YLOXY)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Overview
Description
“3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YLOXY)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YLOXY)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluoromethyl groups: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the isopropoxybenzoyl group: This can be done through acylation reactions using isopropoxybenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of “3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YLOXY)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-1-(4-isopropoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(difluoromethyl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
The uniqueness of “3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YLOXY)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O3/c1-8(2)24-10-5-3-9(4-6-10)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECBLNMRNMDZCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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